molecular formula C18H15N3O3 B610368 2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 164025-44-9

2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No. B610368
M. Wt: 321.336
InChI Key: IPYGULVOAIXELM-UHFFFAOYSA-N
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Description

2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one is a synthetic compound with potential applications in the pharmaceutical and biomedical fields. This compound has been studied in both in vitro and in vivo experiments, and has been shown to display a variety of biological activities and biochemical and physiological effects.

Scientific Research Applications

Adenosine Receptor Antagonism

  • New derivatives of pyrazolo[4,3-c]quinolin-3-one have been synthesized and evaluated as antagonists for the A3 adenosine receptor. Some compounds showed nanomolar range affinity and good selectivity for this receptor (Baraldi et al., 2005).

Ligands for Estrogen Receptor

  • Novel pyrazolo[4,3-c]quinoline derivatives have been synthesized as potential ligands for the estrogen receptor, highlighting the versatility of this chemical scaffold in targeting different receptors (Kasiotis et al., 2006).

Regioselective Synthesis

  • Studies have shown the regioselective synthesis of pyrazolo[4,3-c]quinolin-4-ones under various experimental conditions, indicating the potential for generating a diverse range of compounds with this core structure (Chimichi et al., 2008).

Central Benzodiazepine Receptor Ligands

  • Pyrazolo[4,3-c]quinolin-3-ones have been synthesized and shown to have high affinity for central benzodiazepine receptors, suggesting their potential use in neuropharmacology (Carotti et al., 2003).

Supramolecular Aggregation

  • Substitution on pyrazolo[4,3-c]quinoline affects the dimensionality of supramolecular aggregation, indicating potential applications in materials science (Portilla et al., 2005).

Antimicrobial Evaluation

  • Some novel quinoline derivatives, including pyrazolo[4,3-c]quinolines, have been synthesized and shown to have antimicrobial activity against various bacterial and fungal strains (El-Gamal et al., 2016).

Binding Studies

  • Certain pyrazolo[4,3-c]quinolin-4-ones have been synthesized and evaluated for their ability to displace specific binding from brain membranes, suggesting applications in studying brain receptors (Cecchi et al., 1985).

Antioxidant Properties

  • Novel pyrazolo[4,3-c]quinolinones with potential antioxidant properties have been synthesized and evaluated, indicating their potential therapeutic applications in oxidative stress-related diseases (Hassan et al., 2017).

Glycine Site N-Methyl-D-Aspartate Antagonists

  • Pyrazolo[3,4-c]quinoline-diones have been identified as high-affinity antagonists for the glycine site of the NMDA receptor, suggesting their potential use in neurological disorders (Macleod et al., 1995).

Antimicrobial Agents

  • New pyrazolo[3,4-d]pyrimidine derivatives based on pyrazolo[4,3-c]quinoline structures have been synthesized and shown to have potential as antimicrobial agents (Holla et al., 2006).

properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOOCGJMECBDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one

CAS RN

164025-44-9
Record name 164025-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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